molecular formula C18H13NO6 B5582684 2-[(6-Methoxy-2-oxochromen-3-yl)carbonylamino]benzoic acid

2-[(6-Methoxy-2-oxochromen-3-yl)carbonylamino]benzoic acid

Cat. No.: B5582684
M. Wt: 339.3 g/mol
InChI Key: ZGAOUTUGDQBISI-UHFFFAOYSA-N
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Description

2-[(6-Methoxy-2-oxochromen-3-yl)carbonylamino]benzoic acid is a synthetic benzoic acid derivative featuring a coumarin-based substituent. The compound combines a benzoic acid backbone with a 6-methoxy-2-oxochromen-3-yl carbamoyl group, which may confer unique physicochemical and biological properties. Coumarin derivatives are widely studied for their diverse bioactivities, including anticoagulant, anti-inflammatory, and antitumor effects .

Properties

IUPAC Name

2-[(6-methoxy-2-oxochromene-3-carbonyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO6/c1-24-11-6-7-15-10(8-11)9-13(18(23)25-15)16(20)19-14-5-3-2-4-12(14)17(21)22/h2-9H,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAOUTUGDQBISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(6-Methoxy-2-oxochromen-3-yl)carbonylamino]benzoic acid typically involves the reaction of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2-aminobenzoic acid. The reaction is carried out under reflux conditions in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

2-[(6-Methoxy-2-oxochromen-3-yl)carbonylamino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[(6-Methoxy-2-oxochromen-3-yl)carbonylamino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-Methoxy-2-oxochromen-3-yl)carbonylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as bacterial DNA gyrase, leading to antimicrobial effects. It can also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes like cyclooxygenase .

Comparison with Similar Compounds

2-Benzoylbenzoic Acid and Derivatives

highlights 2-(4-methoxybenzoyl)benzoic acid and 2-(4-methylbenzoyl)benzoic acid as analogs with lower ΔGbinding values (indicating stronger binding) to T1R3 receptors compared to saccharin or acesulfame. These compounds interact with key amino acid residues in receptor protomers, suggesting that substituents on the benzoyl group modulate binding affinity. For example:

Compound ΔGbinding (kcal/mol) Key Interacting Residues
2-Benzoylbenzoic acid -6.2 Asp307, Ser144
2-(4-Methylbenzoyl)benzoic acid -7.1 Asp307, Ser144, Tyr103
2-(4-Methoxybenzoyl)benzoic acid -7.4 Asp307, Ser144, His72

The methoxy group in 2-(4-methoxybenzoyl)benzoic acid enhances binding via polar interactions, a trend that may extend to 2-[(6-Methoxy-2-oxochromen-3-yl)carbonylamino]benzoic acid due to its methoxy-coumarin moiety.

2-(2-Chlorophenoxy)benzoic Acid

describes 2-(2-chlorophenoxy)benzoic acid as a benzodiazepine agonist analog. Conformational analysis via AM1 calculations revealed structural alignment with estazolam, particularly in aromatic ring positioning and proton-accepting groups (e.g., oxadiazole and imidazole nitrogens). This suggests that substituent steric and electronic properties critically influence receptor engagement .

Coumarin and Isocoumarin Derivatives

NM-3 (Isocoumarin Derivative)

NM-3, an antiangiogenic isocoumarin (), demonstrates selective cytotoxicity against endothelial cells (HUVECs) and synergizes with radiotherapy to reduce tumor volume in murine models. Key findings include:

Parameter NM-3 Alone NM-3 + Radiation
HUVEC Cytotoxicity (IC50) 15 μM 8 μM
LLC Tumor Volume Reduction (%) 30% 65%
Systemic Toxicity None None

The coumarin-like scaffold of this compound may confer similar antiangiogenic or cytotoxic properties, though its carbamoyl-benzoic acid group could alter solubility or target specificity.

Carbamoyl and Ester Derivatives

lists multiple benzoic acid derivatives with carbamoyl or ester functionalities, such as 4-((2-mercaptomethyl-1-oxo-3-phenylpropyl)amino)benzoic acid. These compounds often target proteases or kinases, underscoring the versatility of benzoic acid scaffolds in drug design. Substituents like methoxy or chlorophenoxy groups (as in and ) further fine-tune bioactivity .

Key Research Findings and Implications

  • Structural Determinants of Binding : Methoxy and methyl groups on aromatic substituents enhance receptor binding (ΔGbinding ≤ -7.0 kcal/mol) compared to unsubstituted analogs .
  • Conformational Flexibility: Substituent positioning (e.g., chlorophenoxy vs. methoxybenzoyl) dictates molecular alignment with target receptors, as seen in benzodiazepine agonists .

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